Tris(trimethylsiloxy)ethylene

Description

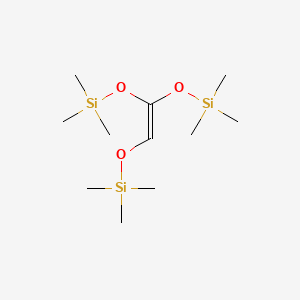

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZGHPGTZRTDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219144 | |

| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-20-7 | |

| Record name | 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(trimethylsiloxy)ethylene: A Versatile Reagent for Modern Organic Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Tris(trimethylsiloxy)ethylene. We will delve into its core properties, synthesis, reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols to empower your synthetic endeavors.

Introduction: Unveiling a Powerful Synthetic Tool

This compound, with the chemical formula C₁₁H₂₈O₃Si₃, is a versatile silyl enol ether that has emerged as a valuable reagent in organic synthesis.[1] It serves as a stable and effective precursor to the glyoxylate anion, a key two-carbon building block. Its unique structure, featuring three trimethylsiloxy groups attached to an ethylene backbone, imparts distinct reactivity and handling characteristics that make it a powerful tool for the construction of complex molecular architectures. This guide will explore the fundamental aspects of this reagent, enabling its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety considerations is paramount for its successful and safe implementation in the laboratory.

Physical and Chemical Properties

This compound is a clear, colorless to yellowish liquid with the key properties summarized in the table below.[2]

| Property | Value |

| CAS Number | 69097-20-7 |

| Molecular Formula | C₁₁H₂₈O₃Si₃ |

| Molecular Weight | 292.59 g/mol |

| Boiling Point | 54-56 °C at 0.1 mmHg[2][3] |

| Density | 0.886 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.420[2] |

| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran; insoluble in water.[1] |

It is sensitive to moisture and will readily hydrolyze in the presence of protic solvents.[4] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere.[4]

Safety and Handling

This compound is a flammable liquid and vapor.[5] It can cause skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent.[5] All manipulations should be performed in a well-ventilated fume hood.[5]

Synthesis of this compound

The preparation of this compound is typically achieved from the bis(trimethylsilyl) derivative of glycolic acid.[4] Two common methods are employed:

-

Method A: Formation of the enolate with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by trapping with chlorotrimethylsilane.[4]

-

Method B: Reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a tertiary amine base like triethylamine.[4]

Detailed Experimental Protocol (Method A)

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials:

-

Bis(trimethylsilyl)glycolate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) solution in THF

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous pentane

-

Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)

Procedure:

-

To a stirred solution of bis(trimethylsilyl)glycolate in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LiHMDS in THF dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add freshly distilled chlorotrimethylsilane to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF in vacuo.

-

Add anhydrous pentane to the residue and filter the resulting suspension to remove the precipitated lithium chloride.

-

Concentrate the filtrate in vacuo to yield crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to obtain the pure product.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the vinylic proton and one or more singlets in the upfield region corresponding to the protons of the three trimethylsilyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two sp² hybridized carbons of the ethylene backbone and a signal for the methyl carbons of the trimethylsilyl groups. Two-dimensional NMR techniques like HSQC can be used to correlate the proton and carbon signals.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=C stretch: A characteristic absorption band for the carbon-carbon double bond.

-

Si-O-C stretch: Strong absorptions corresponding to the silyl ether linkages.

-

C-H stretch: Absorptions for the vinylic and methyl C-H bonds.

-

Si-CH₃ vibrations: Characteristic bands for the trimethylsilyl groups.

Reactivity and Mechanistic Insights

This compound's utility stems from its role as a nucleophilic glyoxylate anion equivalent. It readily reacts with a variety of electrophiles, primarily at the α-carbon, upon activation with a Lewis acid.

Reaction with Aldehydes and Ketones

A key application of this compound is its reaction with aldehydes and ketones to form α-hydroxy-β-silyloxy esters after hydrolysis. This transformation is a powerful method for the construction of vicinal diols.

Mechanism:

The reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄). The Lewis acid coordinates to the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. Subsequent workup with a protic source leads to the hydrolysis of the silyl ethers to afford the diol product.

Figure 1: General mechanism for the reaction of this compound with an aldehyde.

Stereoselective Reactions

The bulky nature of the tris(trimethylsilyl)silyl group can influence the stereochemical outcome of reactions, leading to high diastereoselectivity.[7][8] This has been exploited in the stereospecific synthesis of natural products and other complex molecules.[2][5]

Applications in Drug Development and Complex Molecule Synthesis

The ability to introduce a two-carbon unit with versatile handles makes this compound a valuable reagent in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Natural Product Synthesis

This compound has been successfully employed in the total synthesis of various natural products. For instance, it has been utilized in the stereospecific synthesis of the insecticide ajuqarin-IV.[2][5]

Synthesis of Pharmaceutical Intermediates

The α-hydroxy ester and vicinal diol motifs are common structural features in many biologically active molecules. The reactions of this compound provide a direct and efficient route to these important intermediates. For example, it has been used in the microwave-assisted synthesis of 2-hydroxy-1-phenylethanone derivatives, which are precursors to various pharmaceuticals.[2]

Conclusion

This compound is a powerful and versatile reagent for the introduction of a glyoxylate anion equivalent in organic synthesis. Its well-defined reactivity, coupled with the potential for high stereocontrol, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, will facilitate its effective application in the construction of complex and biologically relevant molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Tris(trimethylsilyloxy)ethylene One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound 95 69097-20-7 [sigmaaldrich.com]

- 4. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]

- 5. This compound 95 69097-20-7 [sigmaaldrich.com]

- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tris(trimethylsilyl)silyl-governed aldehyde cross-aldol cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tris(trimethylsiloxy)ethylene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of Tris(trimethylsiloxy)ethylene ([(CH₃)₃SiO]₂C=CHOSi(CH₃)₃). As a highly versatile silyl enol ether, this reagent serves as a stable and effective glycolate anion equivalent, finding significant application in carbon-carbon bond-forming reactions. This document delves into its synthesis, physical and spectroscopic properties, and explores its reactivity in detail, with a particular focus on Lewis acid-catalyzed additions to electrophiles. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its successful application in complex molecule synthesis.

Introduction

This compound, with the CAS number 69097-20-7, is a specialized organosilicon reagent that has emerged as a powerful tool in modern organic synthesis.[1] Structurally, it is a silyl enol ether derived from glycolic acid, featuring three trimethylsiloxy groups attached to an ethylene backbone. This unique structure confers upon it a balance of stability and reactivity, making it an ideal precursor for the introduction of α-hydroxy carbonyl moieties, a common structural motif in a vast array of biologically active molecules and pharmaceutical intermediates. This guide will provide an in-depth exploration of its chemical characteristics and synthetic applications, moving beyond a simple cataloging of reactions to offer insights into the causality behind its reactivity and experimental design.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its proper handling, purification, and characterization in a laboratory setting.

Physical Properties

This compound is a clear, colorless to yellowish liquid under standard conditions.[2] A summary of its key physical properties is presented in Table 1. Its solubility in common organic solvents like dichloromethane and tetrahydrofuran, coupled with its insolubility in water, dictates the choice of reaction and workup conditions.[3]

| Property | Value | Reference(s) |

| CAS Number | 69097-20-7 | [1] |

| Molecular Formula | C₁₁H₂₈O₃Si₃ | [4] |

| Molecular Weight | 292.59 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 54-56 °C at 0.1 mmHg | |

| Density | 0.886 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.420 | |

| Storage Temperature | 2-8 °C |

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. The expected spectroscopic data are summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the vinyl proton and one or more singlets in the upfield region corresponding to the protons of the three trimethylsilyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the two sp² hybridized carbons of the ethylene backbone and a signal for the methyl carbons of the trimethylsilyl groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands for this compound include C=C stretching vibrations for the double bond and strong Si-O-C and Si-CH₃ vibrations.[5][6]

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups and other fragments from the trimethylsilyl moieties.[7][8][9][10]

Synthesis and Handling

Synthetic Preparation

This compound can be reliably synthesized from readily available starting materials. A common and effective method involves the persilylation of glycolic acid followed by enolization and trapping of the resulting enolate.

Diagram of the Synthesis of this compound:

References

- 1. fishersci.com [fishersci.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Synthesis of Tris(trimethylsiloxy)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)ethylene, with the chemical formula C11H28O3Si3, is a versatile silyl enol ether that serves as a valuable reagent in organic synthesis.[1][2] Its unique structure, featuring three trimethylsiloxy groups attached to an ethylene backbone, makes it a potent precursor for the introduction of trimethylsiloxy and ethylene moieties into various molecules.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in its preparation and application. The compound is a clear, colorless to yellowish liquid that is soluble in many organic solvents but insoluble in water.[1][2] It is known to be readily hydrolyzed in protic solvents and should be stored in a sealed container protected from the atmosphere.[3]

Core Synthesis Pathways

The most prevalent and well-documented methods for the synthesis of this compound commence with the preparation of a key intermediate: bis(trimethylsilyl)glycolate. This precursor is then converted to the final product through one of two primary routes.

Part 1: Synthesis of the Precursor - Bis(trimethylsilyl)glycolate

The foundational step in producing this compound is the efficient synthesis of bis(trimethylsilyl)glycolate. This is typically achieved through the silylation of glycolic acid. A common and effective method involves the reaction of glycolic acid with a silylating agent such as hexamethyldisilazane (HMDS), often in the presence of a catalytic amount of a strong acid or a silyl halide like trimethylsilyl chloride (TMSCl) to facilitate the reaction.

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of the hydroxyl and carboxyl groups of glycolic acid on the silicon atom of the silylating agent. The use of HMDS is advantageous as the only byproduct is ammonia, which is easily removed from the reaction mixture. The mechanism involves the activation of the silylating agent, followed by the sequential silylation of both the carboxylic acid and the alcohol functionalities of glycolic acid.

Experimental Protocol: Synthesis of Bis(trimethylsilyl)glycolate

-

Materials:

-

Glycolic acid

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl) (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add glycolic acid.

-

Add the anhydrous solvent to dissolve the glycolic acid.

-

Slowly add hexamethyldisilazane (HMDS) to the solution. An excess of HMDS is typically used to ensure complete silylation.

-

Add a catalytic amount of trimethylsilyl chloride (TMSCl) to initiate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the volatile byproducts (ammonia and excess HMDS) and the solvent are removed under reduced pressure.

-

The resulting crude bis(trimethylsilyl)glycolate is then purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

-

Data Presentation: Physical Properties of Bis(trimethylsilyl)glycolate

| Property | Value |

| Molecular Formula | C8H20O3Si2 |

| Molecular Weight | 220.41 g/mol |

| Boiling Point | Dependent on pressure, typically distilled under vacuum |

| Appearance | Colorless liquid |

Part 2: Synthesis of this compound

With the bis(trimethylsilyl)glycolate precursor in hand, two primary methodologies are employed for the synthesis of this compound.

This classic approach involves the formation of an enolate from bis(trimethylsilyl)glycolate using a strong, non-nucleophilic base, followed by trapping the enolate with an electrophilic silicon source.[3] Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are commonly used as the strong base, and trimethylsilyl chloride (TMSCl) serves as the silylating agent.[4]

Reaction Mechanism:

The strong base abstracts the acidic α-proton of the ester in bis(trimethylsilyl)glycolate to form a lithium enolate. This enolate is then quenched with trimethylsilyl chloride in a nucleophilic substitution reaction at the silicon center to yield the desired tris(trimethylsilyl)oxy)ethylene. The use of a strong, sterically hindered base at low temperatures favors the formation of the kinetic enolate.

Caption: Synthesis of this compound via enolate formation.

Experimental Protocol: Synthesis via LiHMDS and TMSCl

-

Materials:

-

Bis(trimethylsilyl)glycolate

-

Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA) solution in THF

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve bis(trimethylsilyl)glycolate in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS or LDA in THF to the cooled solution via the dropping funnel. Stir the mixture at -78 °C for a specified time to ensure complete enolate formation.

-

Add trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for a period, then gradually warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a clear, colorless to yellowish liquid.[2]

-

An alternative and often milder method for the synthesis of silyl enol ethers involves the use of the highly reactive silylating agent, trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a tertiary amine base like triethylamine.[3]

Reaction Mechanism:

In this pathway, the carbonyl oxygen of the bis(trimethylsilyl)glycolate is activated by the Lewis acidic TMSOTf. Triethylamine then acts as a base to deprotonate the α-carbon, leading to the formation of the silyl enol ether and triethylammonium triflate as a byproduct. This method often proceeds under milder conditions (room temperature) compared to the strong base method.

Caption: Synthesis of this compound using TMSOTf.

Experimental Protocol: Synthesis via TMSOTf and Triethylamine

-

Materials:

-

Bis(trimethylsilyl)glycolate

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add bis(trimethylsilyl)glycolate and the anhydrous solvent.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by fractional distillation under reduced pressure to afford the final product.

-

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Source |

| Physical Properties | ||

| Molecular Formula | C11H28O3Si3 | [2] |

| Molecular Weight | 292.59 g/mol | [2] |

| Boiling Point | 54-56 °C at 0.1 mmHg | [3] |

| Density | 0.886 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.420 | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ (ppm): ~4.5-4.7 (s, 1H, =CH), ~0.2 (s, 27H, -Si(CH₃)₃) | |

| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (=C-O), ~90 (=CH), ~0 (-Si(CH₃)₃) | |

| IR (neat) | ν (cm⁻¹): ~2960 (C-H stretch), ~1630 (C=C stretch), ~1250 (Si-CH₃ bend), ~1070 (Si-O-C stretch) | |

| GC-MS | Molecular Ion (M⁺) at m/z 292, with characteristic fragmentation patterns for trimethylsilyl groups. |

Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and instrument used. The provided values are approximate and based on typical spectra for similar compounds.

Applications in Organic Synthesis

This compound is a versatile reagent with several important applications in organic synthesis, including:

-

Enolate Equivalent: It serves as a stable and easily handled equivalent of a glycolate enolate, which can be used in various carbon-carbon bond-forming reactions.

-

Protecting Group Chemistry: The trimethylsiloxy groups can act as protecting groups for hydroxyl functionalities.[1]

-

Synthesis of Complex Molecules: It has been utilized in the stereospecific synthesis of natural products and other complex organic molecules.[3]

Conclusion

The synthesis of this compound is a well-established process that can be achieved through a couple of reliable synthetic routes, both of which rely on the initial preparation of bis(trimethylsilyl)glycolate. The choice between the strong base method and the TMSOTf method will depend on the specific requirements of the synthesis, including substrate compatibility and desired reaction conditions. Careful execution of the experimental protocols and thorough characterization are essential to obtain a high-purity product suitable for its diverse applications in modern organic synthesis.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of Tris(trimethylsiloxy)ethylene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and bonding of Tris(trimethylsiloxy)ethylene. Eschewing a rigid template, this document is structured to deliver an intuitive and in-depth understanding of the molecule's core characteristics, synthesis, and spectroscopic identity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₂₈O₃Si₃, is a silyl enol ether of significant interest in organic synthesis. Its utility stems from its role as a versatile nucleophile and a precursor in various chemical transformations. In drug development and materials science, the precise understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity and designing novel synthetic pathways. This guide delves into the fundamental aspects of its molecular architecture, from bond lengths and angles to the intricate details of its electronic structure.

Molecular Structure and Geometry

Core Ethylene Framework

The C=C double bond forms the backbone of the molecule. In substituted ethylenes, the bond length is typically around 1.34 Å. The presence of three bulky and electron-donating trimethylsiloxy groups is expected to influence this bond. The steric hindrance between the trimethylsiloxy groups will likely lead to a slight elongation of the C=C bond and a distortion from a perfectly planar geometry around the double bond to alleviate steric strain.

The Trimethylsiloxy Groups and Conformational Analysis

Each of the three trimethylsiloxy groups consists of a central silicon atom tetrahedrally bonded to three methyl groups and one oxygen atom. The Si-O bond connects these groups to the ethylene core. The significant steric bulk of the trimethylsilyl ((CH₃)₃Si) moieties is a defining feature of the molecule's conformation.

Due to the steric repulsion between the voluminous trimethylsiloxy groups, free rotation around the C-O and Si-O single bonds will be restricted. The molecule will adopt a conformation that minimizes these steric clashes. It is anticipated that the trimethylsiloxy groups will be oriented in a staggered fashion relative to each other to maximize the distance between the methyl groups. This steric hindrance also influences the planarity of the silyl enol ether system.

Diagram: Logical Relationship of Steric Hindrance and Molecular Geometry

Caption: Steric hindrance from bulky trimethylsiloxy groups dictates the molecular geometry.

Chemical Bonding: A Deeper Look

The bonding in this compound is a fascinating interplay of sigma (σ) and pi (π) bonds, influenced by the electronegativity differences between carbon, oxygen, and silicon, as well as hyperconjugation effects.

The C=C Double Bond and Si-O Bonds

The carbon-carbon double bond consists of one strong σ bond and one weaker π bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals from each carbon atom. The π bond results from the side-on overlap of the remaining p orbitals.

The silicon-oxygen bonds are strong and have a significant degree of ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44). The Si-O bond is also stabilized by pπ-dπ back-bonding, where the lone pairs on the oxygen atom are delocalized into the empty d-orbitals of the silicon atom. This back-bonding shortens and strengthens the Si-O bond.

Molecular Orbital (MO) Description

A simplified molecular orbital diagram of the π system can be conceptualized by considering the interaction of the p orbitals of the two carbon atoms of the ethylene core and the p orbitals of the oxygen atoms from the silyloxy groups. The lone pairs on the oxygen atoms can participate in resonance with the C=C π system, increasing the electron density of the double bond and making it more nucleophilic. This delocalization of electrons is a key feature of enol ethers and contributes to their characteristic reactivity.

Diagram: Simplified MO Interaction

Caption: Interaction of carbon and oxygen p-orbitals to form π molecular orbitals.

Synthesis and Spectroscopic Characterization

The synthesis and characterization of this compound are crucial for its application in research and development.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of silyl enol ethers is the reaction of an enolizable carbonyl compound with a silylating agent in the presence of a base. For this compound, a plausible synthetic route involves the silylation of a suitable precursor like a glycolic acid derivative.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

-

Initial Setup: The flask is charged with a solution of the bis(trimethylsilyl) derivative of glycolic acid in anhydrous tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Base: A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C.

-

Enolate Formation: The mixture is stirred at -78 °C for a specified period to ensure complete formation of the lithium enolate.

-

Silylation: Chlorotrimethylsilane is added to the reaction mixture.

-

Reaction Completion: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation under vacuum to yield pure this compound.

Diagram: Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

Spectroscopic techniques are indispensable for confirming the structure of this compound.

Quantitative Data Summary

| Spectroscopic Technique | Characteristic Signals and Features |

| ¹H NMR | A singlet in the region of δ 0.1-0.3 ppm corresponding to the 27 protons of the three equivalent trimethylsilyl groups. A singlet for the vinylic proton (=CH-) is also expected, with its chemical shift influenced by the neighboring silyloxy groups. |

| ¹³C NMR | A signal for the methyl carbons of the trimethylsilyl groups is expected around δ 0-2 ppm. Two signals for the sp² hybridized carbons of the C=C double bond will be present in the olefinic region of the spectrum. |

| FTIR | Strong absorptions in the range of 1250-1260 cm⁻¹ due to the Si-CH₃ symmetric deformation. A strong band around 1050-1100 cm⁻¹ corresponding to the Si-O-C stretching vibration. A band in the region of 1640-1680 cm⁻¹ for the C=C stretching vibration.[1] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺). A prominent peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, is a characteristic feature of trimethylsilyl compounds.[2] Other fragment ions will arise from the cleavage of the Si-O and C-O bonds. |

Detailed Spectroscopic Analysis:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Due to the free rotation around the Si-C bonds (on the NMR timescale), the nine protons of each trimethylsilyl group are chemically equivalent, and the three trimethylsiloxy groups are also likely to be equivalent, leading to a single, intense singlet for the 27 methyl protons. The vinylic proton will appear as a singlet, with its chemical shift influenced by the electron-donating character of the silyloxy groups.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 NMR spectrum will provide more detailed structural information. A signal for the methyl carbons of the trimethylsilyl groups is expected at a high field. The two carbons of the double bond will resonate at a lower field, and their distinct chemical shifts will confirm the asymmetry of the substitution pattern on the ethylene core.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The Si-CH₃ and Si-O-C vibrations will give rise to strong and easily identifiable peaks. The C=C stretching vibration will also be observable, although its intensity may be variable.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will lead to characteristic fragmentation patterns. The most common fragmentation pathway for trimethylsilyl ethers involves the formation of the trimethylsilyl cation, [(CH₃)₃Si]⁺, which gives a very strong signal at m/z 73. The molecular ion peak may be observed, and other fragment ions will provide further evidence for the molecular structure.

Conclusion

This compound is a molecule whose structure and bonding are governed by a balance of electronic and steric effects. The bulky trimethylsiloxy groups dictate its conformation and influence the reactivity of the nucleophilic C=C double bond. A thorough understanding of its three-dimensional arrangement and electronic properties, elucidated through a combination of spectroscopic methods and theoretical principles, is essential for its effective utilization in the synthesis of complex molecules and advanced materials. This guide provides a foundational understanding for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for Tris(trimethylsiloxy)ethylene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Tris(trimethylsiloxy)ethylene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound (CAS 69097-20-7). As a versatile silyl enol ether, this compound serves as a crucial reagent in various organic syntheses, including as a protecting group and a crosslinking agent in polymer chemistry.[1] Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy is the definitive analytical technique for this purpose. This document offers a detailed interpretation of the expected NMR spectra, grounded in fundamental principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or characterize organosilicon compounds.

Introduction: The Significance of this compound

This compound, with the linear formula [((CH₃)₃SiO)₂C=CHOSi(CH₃)₃], is a highly functionalized organosilicon compound.[2] Its utility in organic chemistry stems from the reactive silyl enol ether moiety, which participates in a wide array of chemical transformations.[3] The molecule's structure, featuring three trimethylsiloxy groups attached to an ethylene backbone, confers unique reactivity and physical properties, such as solubility in common organic solvents like dichloromethane and tetrahydrofuran.[1]

Given its sensitivity to hydrolysis in protic solvents, rigorous quality control is essential.[3] NMR spectroscopy provides an unparalleled, non-destructive method for verifying the molecular structure, identifying impurities, and ensuring the integrity of the reagent before its use in sensitive downstream applications. This guide elucidates the expected spectral features, providing a reliable reference for its characterization.

Molecular Structure and Predicted NMR Environments

The structure of this compound contains distinct proton and carbon environments that give rise to a predictable NMR signature. The key to interpreting its spectra lies in identifying the chemically equivalent and non-equivalent nuclei.

-

Proton (¹H) Environments:

-

Vinyl Proton (=CH-): A single proton attached to one of the sp²-hybridized carbons.

-

Trimethylsilyl Protons (-OSi(CH₃)₃): There are three TMS groups. The two attached to the same vinylic carbon (C_A) are chemically equivalent due to free rotation. The third TMS group, attached via oxygen to the other vinylic carbon (C_B), is in a distinct chemical environment. This leads to two sets of TMS proton signals with an expected integration ratio of 18:9 (or 2:1).

-

-

Carbon (¹³C) Environments:

-

Vinylic Carbons (=C<): Two sp²-hybridized carbons forming the double bond (C_A and C_B). C_A is a quaternary carbon bonded to two oxygen atoms, while C_B is a methine carbon bonded to one oxygen and one hydrogen.

-

Trimethylsilyl Carbons (-Si(CH₃)₃): Consistent with the proton environments, two distinct signals are expected for the methyl carbons of the TMS groups.

-

The following diagram illustrates the unique nuclear environments.

Caption: Molecular structure of this compound with distinct nuclei labeled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is the primary tool for confirming the identity of this compound. Key parameters include chemical shift (δ), multiplicity, and integration.[4]

Causality in Experimental Choices

A standard ¹H NMR experiment is typically performed on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.[5]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for organosilicon compounds and its single, well-characterized residual proton signal at ~7.26 ppm, which does not interfere with the signals of interest.[6]

-

Internal Standard: Tetramethylsilane (TMS, Si(CH₃)₄) is the universal reference standard, defined as 0.0 ppm.[7] Its use ensures accurate and reproducible chemical shift measurements across different instruments.

Predicted Spectrum and Signal Assignments

Based on established chemical shift principles for silyl enol ethers and related compounds, the following signals are predicted.[5][8][9]

-

δ ~ 4.5-5.5 ppm (Singlet, 1H): This signal corresponds to the lone vinyl proton (=CH-) . Its chemical shift is significantly downfield from typical alkanes due to the sp² hybridization of the carbon it is attached to. The three electron-donating -OSi(CH₃)₃ groups increase electron density at the vinyl carbons, shifting this proton upfield compared to unsubstituted alkenes (which typically appear at 5-6.5 ppm).[9] It appears as a singlet because there are no protons on the adjacent carbon to induce spin-spin coupling.

-

δ ~ 0.2-0.3 ppm (Singlet, 9H): This signal is assigned to the nine protons of the trimethylsiloxy group attached to the CH vinyl carbon (-O-CH=) . Protons on TMS groups are highly shielded and consistently appear at very high fields (low ppm values).[10]

-

δ ~ 0.1-0.2 ppm (Singlet, 18H): This signal represents the eighteen protons of the two equivalent trimethylsiloxy groups attached to the quaternary vinyl carbon (=C<) . These are expected to be slightly more shielded (further upfield) than the other TMS group due to their different electronic environment.

Data Summary Table: ¹H NMR

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH -O- | 4.5 - 5.5 | Singlet (s) | 1H |

| -CH=CH-O-Si(CH ₃)₃ | 0.2 - 0.3 | Singlet (s) | 9H |

| =C(O-Si(CH ₃)₃)₂ | 0.1 - 0.2 | Singlet (s) | 18H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.

Causality in Experimental Choices

Standard ¹³C NMR spectra are acquired with complete proton decoupling, resulting in each unique carbon environment appearing as a single line.[11]

-

Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, making signal assignment more straightforward. It also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[11]

-

Relaxation Times: Quaternary carbons, such as the =C(OSiMe₃)₂ carbon in this molecule, often have long relaxation times and can appear with lower intensity in standard spectra.[11] Adjusting experimental parameters (e.g., increasing the relaxation delay) may be necessary for quantitative analysis, though it is often not required for routine structural confirmation.

Predicted Spectrum and Signal Assignments

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.[12][13]

-

δ ~ 150-160 ppm (=C(O-)₂): This signal is assigned to the quaternary vinylic carbon . It is significantly deshielded (downfield) due to being bonded to two electronegative oxygen atoms.[13][14] Its intensity may be lower compared to the other signals.

-

δ ~ 95-105 ppm (=CH-O-): This signal corresponds to the methine vinylic carbon . While it is part of a double bond, the attached oxygen atom causes a substantial downfield shift. This region is characteristic of carbons in enol ethers.[5]

-

δ ~ 1-2 ppm (-O-Si(CH₃)₃): This signal arises from the methyl carbons of the trimethylsiloxy group attached to the CH vinyl carbon .

-

δ ~ 0-1 ppm (-O-Si(CH₃)₃): This signal is assigned to the methyl carbons of the two equivalent trimethylsiloxy groups on the quaternary carbon . These carbons are in a highly shielded environment.

Data Summary Table: ¹³C NMR

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| C =C(O-)₂ | 150 - 160 |

| =C H-O- | 95 - 105 |

| -CH=CH-O-Si(C H₃)₃ | 1 - 2 |

| =C(O-Si(C H₃)₃)₂ | 0 - 1 |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following methodology should be employed.

Step-by-Step Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

-

Cap the NMR tube securely and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of ~15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse experiment.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 256-1024 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent signal to 77.16 ppm.[5]

-

Integrate the signals in the ¹H spectrum.

-

Workflow Diagram

Caption: Standard workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The ¹H spectrum is characterized by a single vinyl proton and two distinct, highly shielded trimethylsilyl proton signals with an 18:9 integration ratio. The ¹³C spectrum is distinguished by two vinylic carbon signals, with the quaternary carbon appearing significantly downfield, and two unique methyl carbon signals in the high-field region. By following the standardized protocol outlined in this guide, researchers can confidently confirm the identity and purity of this valuable synthetic reagent, ensuring the integrity and success of their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 三(三甲基硅氧基)乙烯 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. rsc.org [rsc.org]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. TETRAKIS(TRIMETHYLSILYL)SILANE(4098-98-0) 1H NMR [m.chemicalbook.com]

- 11. 13Carbon NMR [chem.ch.huji.ac.il]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Tris(trimethylsiloxy)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)ethylene, with the chemical formula C11H28O3Si3, is an organosiloxane compound of significant interest in organic synthesis and materials science.[1][2] Its unique structure, featuring a vinyl group functionalized with three trimethylsiloxy groups, imparts a distinct set of physical and chemical properties that make it a valuable reagent and building block. This guide provides a comprehensive overview of the core physical properties of this compound liquid, offering insights into its handling, application, and the scientific principles governing its behavior.

Molecular and Chemical Identity

-

Synonyms: Tris(trimethylsiloxy)ethene, [Vinyl-2-ylidenetris(oxy)]tris[trimethylsilane][1][5]

-

Appearance: Clear, colorless to yellowish liquid.[2][3][4][6]

Core Physical Properties

The utility of this compound in various applications is underpinned by its distinct physical characteristics. These properties dictate its behavior under different conditions and are crucial for process design, optimization, and safety.

Summary of Physical Properties

| Property | Value | Conditions |

| Boiling Point | 54-56 °C | @ 0.1 mmHg[3][6] |

| 90 °C | @ 1 mmHg[1][5] | |

| Melting Point | < 0 °C | |

| Density | 0.886 g/mL | @ 25 °C[3][6] |

| Relative Density | 0.885 | |

| Refractive Index | 1.420 | @ 20 °C (lit.)[3][6] |

| Vapor Pressure | < 0.05 mmHg | @ 25 °C[1] |

| Flash Point | 39 °C | |

| 58 °C | Closed cup | |

| 103 °F | [3][6][7] | |

| Solubility | Insoluble in water.[2][3][6] Soluble in organic solvents like dichloromethane and tetrahydrofuran.[2] | |

| Stability | Stable in sealed containers under a dry, inert atmosphere.[8] Readily hydrolyzed in protic solvents.[6][9] |

Experimental Determination of Physical Properties: Methodologies

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following outlines the standard experimental protocols for measuring the key physical parameters of liquid this compound.

Boiling Point Determination

The boiling point of this compound is typically determined under reduced pressure to prevent decomposition at elevated temperatures.

Workflow for Vacuum Distillation:

Caption: Workflow for determining boiling point under reduced pressure.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Sample Preparation: Place a sample of this compound and a boiling chip into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired pressure (e.g., 0.1 mmHg or 1 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Recording: Record the temperature at which the liquid boils and condenses, along with the stable pressure reading from the manometer.

Density and Refractive Index Measurement

These properties are crucial for identity confirmation and purity assessment.

Protocol:

-

Temperature Control: Ensure the sample of this compound is equilibrated to the specified temperature (25 °C for density, 20 °C for refractive index).

-

Density Measurement: Use a calibrated pycnometer or a digital density meter to determine the mass of a known volume of the liquid.

-

Refractive Index Measurement: Employ a calibrated refractometer, placing a drop of the liquid on the prism and recording the refractive index.

Handling, Storage, and Safety

As a flammable and moisture-sensitive liquid, proper handling and storage procedures are critical to ensure safety and maintain the integrity of this compound.[1][10]

Key Safety and Handling Recommendations:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1][10] Recommended storage temperature is 2-8°C.[2][3]

-

Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames.[1][8] Use non-sparking tools and take precautionary measures against static discharge.[1][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (neoprene or nitrile rubber), chemical goggles, and protective clothing.[1] In case of potential inhalation, use a NIOSH-certified organic vapor respirator.[1][8]

-

Incompatibilities: Avoid contact with alkalis, metal salts, and oxidizing agents.[1] It is also incompatible with strong acids and finely powdered metals.[10]

-

Hydrolytic Sensitivity: The compound reacts slowly with moisture and is readily hydrolyzed in protic solvents.[6][7][9]

Logical Relationship of Safety Precautions:

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. guidechem.com [guidechem.com]

- 3. Tris(trimethylsilyloxy)ethylene, CasNo.69097-20-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. This compound, CasNo.69097-20-7 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 5. far-chemical.com [far-chemical.com]

- 6. Tris(trimethylsilyloxy)ethylene CAS#: 69097-20-7 [m.chemicalbook.com]

- 7. 69097-20-7 CAS MSDS (Tris(trimethylsilyloxy)ethylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Tris(trimethylsilyloxy)ethylene - Safety Data Sheet [chemicalbook.com]

Tris(trimethylsiloxy)ethylene solubility in common lab solvents

An In-depth Technical Guide to the Solubility of Tris(trimethylsiloxy)ethylene in Common Laboratory Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile silyl enol ether widely employed in organic synthesis. Understanding its behavior in various solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification protocols. This document moves beyond a simple data table to explore the underlying chemical principles governing its solubility, offering both theoretical insights and practical, field-tested methodologies for experimental determination.

Introduction to this compound: A Molecular Profile

This compound, with the chemical formula [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, is a unique silyl enol ether. Its structure is characterized by an ethylene backbone heavily substituted with three bulky, nonpolar trimethylsilyloxy groups.[1] These groups impart significant steric hindrance and define the molecule's electronic and physical properties.

In synthetic chemistry, it serves as a stable, isolable equivalent of a glycolate enolate, finding utility in a range of C-C bond-forming reactions.[2] It is particularly valuable in stereospecific syntheses and as a protecting group for alcohols.[1][3] Its efficacy in these applications is intrinsically linked to its interaction with the reaction medium, making solvent selection a critical parameter.

The Theoretical Framework: Why "Like Dissolves Like" Matters

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable first principle. For this compound, the key interactions are:

-

Van der Waals Forces (London Dispersion): The nine methyl groups on the silicon atoms create a large, nonpolar surface area. These regions interact favorably with nonpolar and weakly polar solvents through transient dipoles.

-

Dipole-Dipole Interactions: The oxygen-silicon and oxygen-carbon bonds introduce polarity. The molecule possesses a net dipole moment, allowing for favorable interactions with polar aprotic solvents.

-

Hydrogen Bonding: this compound lacks acidic protons and therefore cannot act as a hydrogen bond donor. The oxygen atoms can act as weak hydrogen bond acceptors, but this interaction is generally outweighed by the molecule's overall nonpolar character and steric bulk.

-

Hydrolytic Sensitivity: A critical chemical property is its susceptibility to hydrolysis.[3][4] Protic solvents, especially water and to a lesser extent alcohols, can react with the silyl ether linkages, leading to decomposition.[3] This reactivity profoundly impacts its solubility and stability in these media.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

Based on its molecular structure and established data, this compound exhibits a distinct solubility pattern. It is generally soluble in organic solvents but insoluble in water.[1][5] The following table summarizes its expected miscibility in common laboratory solvents. Miscibility is an absolute property, meaning the substances mix completely in all proportions to form a homogenous solution.

| Solvent Class | Solvent | IUPAC Name | Polarity | Expected Miscibility | Rationale |

| Nonpolar | Hexane | Hexane | Nonpolar | Miscible | Strong Van der Waals interactions. |

| Toluene | Toluene | Nonpolar | Miscible | Strong Van der Waals interactions. | |

| Diethyl Ether | Ethoxyethane | Nonpolar | Miscible | Favorable Van der Waals and weak dipole interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | Dichloromethane | Polar | Miscible | Soluble.[1] Favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Oxolane | Polar | Miscible | Soluble.[1] Favorable dipole-dipole interactions. | |

| Ethyl Acetate | Ethyl ethanoate | Polar | Miscible | "Like dissolves like" principle suggests good solubility. | |

| Acetone | Propan-2-one | Polar | Miscible | "Like dissolves like" principle suggests good solubility. | |

| Acetonitrile | Acetonitrile | Polar | Likely Miscible | May be less soluble than in other polar aprotic solvents. | |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Polar | Likely Miscible | High polarity may reduce miscibility compared to THF/DCM. | |

| Dimethyl sulfoxide (DMSO) | (Sulfinylbis)methane | Polar | Likely Miscible | High polarity may reduce miscibility. | |

| Polar Protic | Methanol | Methanol | Polar | Immiscible/Reactive | Readily hydrolyzed in protic solvents.[3][4] |

| Ethanol | Ethanol | Polar | Immiscible/Reactive | Readily hydrolyzed in protic solvents.[3][4] | |

| Water | Water | Polar | Insoluble | Insoluble in water.[1][3][5] Prone to hydrolysis. |

Note: While "likely miscible" is indicated for some highly polar aprotic solvents, experimental verification is always recommended, as extreme polarity differences can sometimes lead to immiscibility.

Experimental Determination of Solubility: A Self-Validating Protocol

While qualitative predictions are useful, empirical determination is the gold standard. The following protocols provide a robust framework for assessing solubility and miscibility. Given the compound's moisture sensitivity, all experiments must be conducted using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).[6]

Protocol 1: Qualitative Miscibility Assessment

This rapid test is used to determine if two liquids are miscible.

Objective: To visually assess whether this compound forms a single homogeneous phase with a given solvent.

Methodology:

-

Preparation: Add 1 mL of the anhydrous test solvent to a clean, dry vial equipped with a magnetic stir bar.

-

Addition: While stirring, add this compound dropwise (approximately 20-30 µL per drop) to the solvent.

-

Observation: After each addition, allow the mixture to stir for 1 minute. Observe the solution against a contrasting background for any signs of immiscibility, such as cloudiness (emulsion), schlieren lines, or the formation of a second layer.

Protocol 2: Semi-Quantitative Solubility Measurement (Gravimetric Method)

This method provides an approximation of the solubility limit (e.g., in g/100 mL).

Objective: To determine the mass of this compound that can be dissolved in a specific volume of solvent at a given temperature.

Methodology:

-

Saturation: Add approximately 2 mL of the anhydrous test solvent to a 4 mL vial. Add this compound dropwise while stirring until a persistent second phase (undissolved liquid) is observed, indicating saturation. Add a small excess (2-3 more drops) to ensure the solution remains saturated.

-

Equilibration: Seal the vial and stir the biphasic mixture at a constant temperature (e.g., 25 °C) for at least 1 hour to ensure equilibrium is reached.

-

Separation: Stop stirring and allow the layers to fully separate. If separation is slow, the vial may be centrifuged.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette. Ensure no undissolved material is transferred.

-

Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Remove the solvent under a gentle stream of inert gas or via rotary evaporation.

-

Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of solute dissolved in the initial aliquot.

-

Calculation: Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Caption: Workflow for Qualitative Miscibility Assessment.

Practical Implications for the Synthetic Chemist

-

Reaction Solvent Choice: The high solubility in common ethereal and chlorinated solvents like THF and DCM makes them ideal media for reactions involving this compound.[1] For instance, its preparation often involves THF.[3][4]

-

Purification and Work-up: Its insolubility in water is highly advantageous for aqueous work-ups.[1] An organic reaction mixture can be washed with water or brine to remove water-soluble impurities, with the product preferentially remaining in the organic layer (e.g., diethyl ether or ethyl acetate).

-

Avoiding Decomposition: The compound's hydrolytic sensitivity dictates that protic solvents like methanol or ethanol should be avoided, not only as reaction media but also during purification steps like chromatography unless the conditions are strictly anhydrous.[3] Failure to do so will result in the hydrolysis of the silyl enol ether back to a carbonyl compound and a siloxane.[7]

-

Storage: this compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to protect it from atmospheric moisture and prevent degradation.[1][3]

Conclusion

This compound is a nonpolar to weakly polar molecule that is miscible with a wide range of common nonpolar and polar aprotic laboratory solvents. Its solubility is primarily driven by Van der Waals forces and weak dipole-dipole interactions. It is critically important to recognize its insolubility and reactivity in protic solvents like water and alcohols. For any application, particularly at high concentrations or in novel solvent systems, the experimental protocols outlined in this guide should be employed to verify solubility and ensure the integrity of this valuable synthetic reagent.

References

- 1. guidechem.com [guidechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Tris(trimethylsilyloxy)ethylene CAS#: 69097-20-7 [m.chemicalbook.com]

- 4. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. fishersci.com [fishersci.com]

- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]

A Technical Guide to Silyl Enol Ethers: From Discovery to Synthetic Cornerstone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silyl enol ethers represent a pivotal class of intermediates in modern organic synthesis, serving as stable, isolable, and versatile surrogates for enolates. Their discovery fundamentally resolved the persistent challenges of regioselectivity and reactivity that plagued classical enolate chemistry. This guide provides an in-depth exploration of the historical context of their discovery, the foundational work of pioneers like Herbert O. House and Gilbert Stork, and the core synthetic methodologies that govern their preparation. Furthermore, it delves into their critical role in key carbon-carbon bond-forming reactions, such as the Mukaiyama aldol reaction, which have become indispensable tools in the synthesis of complex molecules and active pharmaceutical ingredients.

The Precursor Landscape: The Challenge of Enolate Ambiguity

Prior to the advent of silyl enol ethers, the use of metal enolates in synthesis was fraught with challenges. Enolates, typically generated by the deprotonation of a carbonyl compound, are powerful nucleophiles but suffer from several drawbacks that limit their synthetic utility:

-

Regioselectivity: Unsymmetrical ketones can form two different enolates—the less substituted "kinetic" enolate and the more substituted "thermodynamic" enolate. Controlling which regioisomer is formed was often difficult and highly dependent on reaction conditions such as the base, solvent, and temperature.[1][2]

-

Polyalkylation: The product of an enolate alkylation is often more acidic than the starting carbonyl, leading to further deprotonation and subsequent undesired side reactions.

-

Self-Condensation: Enolates can react with the parent carbonyl compound, leading to aldol condensation products and reducing the yield of the desired reaction.

-

Instability: Many metal enolates are highly reactive and unstable, requiring their in-situ generation and immediate use under strictly controlled conditions.

These limitations created a significant need for a stable, isolable enolate equivalent that could be purified and reacted with predictable regiochemistry.

The Breakthrough: Discovery and Foundational Syntheses

The development of silyl enol ethers in the mid-20th century provided an elegant solution to the challenges of enolate chemistry. These compounds are neutral, can be isolated and purified by standard techniques like distillation or chromatography, and react with electrophiles in a predictable and controlled manner.

The Seminal Work of Herbert O. House: Trapping Enolates

A significant breakthrough came from the work of Herbert O. House, who demonstrated that metal enolates could be "trapped" with an electrophilic silicon species, most commonly chlorotrimethylsilane (TMSCl).[3][4] This process effectively converts the transient, highly reactive metal enolate into a stable, neutral silyl enol ether.[5] The oxygen of the enolate acts as the nucleophile, forming a strong silicon-oxygen bond.[5]

House's work established two distinct protocols for the regioselective synthesis of silyl enol ethers from unsymmetrical ketones:

-

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an aprotic solvent, the less-substituted proton is rapidly removed. Trapping this "kinetic" enolate with TMSCl yields the less substituted silyl enol ether.[2][5]

-

Thermodynamic Control: Using a weaker base, such as triethylamine (Et3N), in a solvent like dimethylformamide (DMF) at higher temperatures allows the enolates to equilibrate.[3][4] This equilibrium favors the more stable, more substituted "thermodynamic" enolate, which is then trapped to form the corresponding silyl enol ether.[5]

Gilbert Stork and the Dawn of Regiospecific Reactions

Gilbert Stork, a pioneer in synthetic organic chemistry, further demonstrated the profound utility of silyl enol ethers. He recognized that these stable intermediates could be used to generate lithium enolates with complete regiochemical fidelity by treatment with organolithium reagents like methyllithium.[5][6][7] This allowed for the generation of a specific enolate, free from its regioisomer, for subsequent reactions.

Stork's work on annulation reactions, particularly the Robinson annulation, highlighted the power of silyl enol ethers in overcoming regioselectivity issues in crucial carbon-carbon bond-forming processes like the Michael addition.[8][9] This pioneering research cemented the role of silyl enol ethers as indispensable tools for controlled and regiospecific synthesis.[10][11]

Core Synthetic Methodologies: A Comparative Analysis

The choice of method for preparing a silyl enol ether is dictated by the desired regiochemical outcome. The fundamental principle lies in controlling the deprotonation step to favor either the kinetic or thermodynamic enolate.

Diagram: Kinetic vs. Thermodynamic Enolate Formation

The following diagram illustrates the two competing pathways for the formation of silyl enol ethers from an unsymmetrical ketone.

Caption: Pathways to Kinetic vs. Thermodynamic Silyl Enol Ethers.

Experimental Protocol: Synthesis of a Kinetic Silyl Enol Ether

Reaction: Preparation of 1-(trimethylsiloxy)cyclohexene from cyclohexanone.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclohexanone

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous pentane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to generate the lithium diisopropylamide (LDA) base.

-

Add a solution of cyclohexanone in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir for 1 hour to allow for complete enolate formation.

-

Add neat TMSCl via syringe in one portion. The reaction is typically instantaneous.

-

Allow the reaction mixture to warm to room temperature.

-

Partition the mixture between pentane and cold saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and wash successively with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.

-

Purify the product by distillation under reduced pressure.

Comparative Data Table

| Feature | Kinetic Control | Thermodynamic Control |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., Et3N, NaH) |

| Solvent | Aprotic (e.g., THF, DME) | Protic or aprotic (e.g., DMF, ROH) |

| Temperature | Low (-78 °C) | Higher (Room Temp to Reflux) |

| Reaction Time | Short | Long (allows equilibration) |

| Product | Less substituted silyl enol ether | More substituted silyl enol ether |

| Mechanism | Irreversible deprotonation | Reversible deprotonation, equilibration |

The Silyl Enol Ether as a Keystone Intermediate: Expanding the Synthetic Toolkit

The true power of silyl enol ethers lies in their reactions with electrophiles, particularly in the presence of Lewis acids. These reactions form the basis of some of the most important carbon-carbon bond-forming strategies in modern synthesis.

The Mukaiyama Aldol Reaction

Discovered by Teruaki Mukaiyama in 1973, this reaction is a Lewis acid-mediated aldol addition between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).[12][13][14] This reaction offers a significant advantage over traditional base-mediated aldol reactions by avoiding the harsh basic conditions that can lead to side reactions like self-condensation.[12]

The general mechanism involves the activation of the carbonyl electrophile by a Lewis acid (commonly TiCl4, BF3·OEt2, or SnCl4).[13][15] This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl enol ether.[13][14] A subsequent aqueous workup hydrolyzes the resulting silyl ether to afford the β-hydroxy carbonyl product.[12][15] The Mukaiyama aldol reaction has been extensively developed, with numerous asymmetric variants providing excellent stereocontrol.[16]

Diagram: The Mukaiyama Aldol Reaction Mechanism

Caption: General Mechanism of the Mukaiyama Aldol Reaction.

Conclusion: The Enduring Legacy

The discovery and development of silyl enol ethers marked a paradigm shift in organic synthesis. By providing a stable and regiochemically defined equivalent of a ketone enolate, they empowered chemists to construct complex carbon skeletons with unprecedented precision and control. From their conceptual origins in the work of House and Stork to their application in powerful methodologies like the Mukaiyama aldol reaction, silyl enol ethers have become a cornerstone of modern synthetic strategy. Their continued use in the synthesis of natural products, pharmaceuticals, and advanced materials is a testament to their profound and lasting impact on the field of chemistry.

References

- 1. Enolate chemistry | PDF [slideshare.net]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Remembering Gilbert Stork (1921-2017) [axial.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]